molecular formula C16H22N2O4S2 B11977074 Diethyl 2,2'-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate

Diethyl 2,2'-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate

Cat. No.: B11977074
M. Wt: 370.5 g/mol
InChI Key: CQDVNANCQHERNI-UHFFFAOYSA-N
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Description

Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate is a complex organic compound with a unique structure that includes a quinazoline core and two diethyl acetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate typically involves multiple steps. One common method includes the reaction of 5,6,7,8-tetrahydroquinazoline with diethyl acetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization ensures the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The sulfanediyl groups may participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2’-((quinazoline-2,4-diyl)bis(sulfanediyl))diacetate
  • Diethyl 2,2’-((6,7,8,9-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate

Uniqueness

Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate is unique due to the presence of the tetrahydroquinazoline core, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C16H22N2O4S2

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-ethoxy-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate

InChI

InChI=1S/C16H22N2O4S2/c1-3-21-13(19)9-23-15-11-7-5-6-8-12(11)17-16(18-15)24-10-14(20)22-4-2/h3-10H2,1-2H3

InChI Key

CQDVNANCQHERNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=NC2=C1CCCC2)SCC(=O)OCC

Origin of Product

United States

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